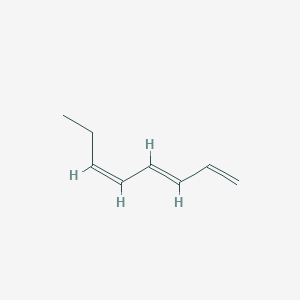
Fucoserratene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fucoserratene is an organic compound with the molecular formula C8H12 It is a type of triene, which means it contains three double bonds within its carbon chain The specific configuration of these double bonds is indicated by the (3E,5Z) notation, which describes the geometric isomerism of the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fucoserratene can be achieved through several methods. One common approach involves the use of alkyne metathesis, where an alkyne precursor undergoes a series of reactions to form the desired triene. Another method involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the triene. The reaction conditions typically involve the use of a strong base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, this compound can be produced through catalytic processes that involve the use of transition metal catalysts. These catalysts facilitate the formation of the triene from simpler precursors, such as alkenes or alkynes. The reaction conditions often include high temperatures and pressures to achieve the desired yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Fucoserratene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triene into alkanes or other saturated compounds.
Substitution: The double bonds in this compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or osmium tetroxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Electrophiles: Such as bromine or chlorine for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkanes. Substitution reactions can result in halogenated derivatives .
Wissenschaftliche Forschungsanwendungen
Fucoserratene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Fucoserratene involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to Fucoserratene include:
(3E,5Z)-2,6-dimethyl-1,3,5-octatriene: A triene with additional methyl groups.
(3E,5Z)-undeca-1,3,5-triene: A longer triene with similar double bond configuration.
Uniqueness
This compound is unique due to its specific geometric isomerism and the resulting chemical properties. This configuration can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
33580-05-1 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
(3E,5Z)-octa-1,3,5-triene |
InChI |
InChI=1S/C8H12/c1-3-5-7-8-6-4-2/h3,5-8H,1,4H2,2H3/b7-5+,8-6- |
InChI-Schlüssel |
HOXGZVUCAYFWGR-YMBWGVAGSA-N |
SMILES |
CCC=CC=CC=C |
Isomerische SMILES |
CC/C=C\C=C\C=C |
Kanonische SMILES |
CCC=CC=CC=C |
Reinheit |
90% min. |
Synonyme |
1,3E,5Z-Octatriene |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















